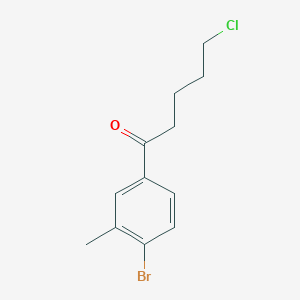

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORYZXLFCFOOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645145 | |

| Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-94-6 | |

| Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane: Synthesis, Properties, and Synthetic Utility

Introduction

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is a halogenated aromatic ketone that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring and a reactive chloropentanoyl chain, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both bromo and chloro substituents provides orthogonal reactivity, allowing for selective transformations at different positions within the molecule. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, predicted spectral data, and an exploration of its potential synthetic applications.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Data

| Property | Predicted Value | Source/Analogy |

| CAS Number | 898760-94-6 | N/A |

| Molecular Formula | C₁₂H₁₄BrClO | N/A |

| Molecular Weight | 289.60 g/mol | N/A |

| Appearance | Off-white to pale yellow solid or oil | Analogy with similar aromatic ketones |

| Boiling Point | > 350 °C at 760 mmHg (decomposes) | Analogy with similar aromatic ketones |

| Melting Point | Not available; likely a low-melting solid | Analogy with similar aromatic ketones |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); Insoluble in water | General solubility of nonpolar organic compounds |

| Density | ~1.4 g/cm³ | Analogy with similar halogenated compounds |

Predicted Spectroscopic Data

The following spectral data are predicted based on the chemical structure of this compound and spectroscopic data from structurally related compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H (ortho to C=O) |

| ~7.60 | dd | 1H | Ar-H (ortho to Br) |

| ~7.40 | d | 1H | Ar-H (meta to C=O) |

| ~3.60 | t | 2H | -CH₂-Cl |

| ~3.00 | t | 2H | -C(=O)-CH₂- |

| ~2.45 | s | 3H | Ar-CH₃ |

| ~1.90 | m | 4H | -CH₂-CH₂- |

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~140.0 | Ar-C (ipso to CH₃) |

| ~136.0 | Ar-C (ipso to C=O) |

| ~132.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-C (ipso to Br) |

| ~44.5 | -CH₂-Cl |

| ~38.0 | -C(=O)-CH₂- |

| ~29.0 | -CH₂- |

| ~23.0 | -CH₂- |

| ~22.0 | Ar-CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | Aromatic C=O stretch[1][2] |

| ~1590, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The chlorine atom will also contribute to the isotopic pattern.

| m/z | Interpretation |

| 288/290/292 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster |

| 253/255 | [M - Cl]⁺ |

| 209/211 | [M - C₄H₈Cl]⁺ (acylium ion) |

| 183/185 | [Br-C₆H₃-CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a Friedel-Crafts acylation of 4-bromo-3-methyltoluene with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Reaction Scheme

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[3] 5-Chlorovaleroyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled under an inert atmosphere (nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) (approx. 5 mL per gram of starting material). The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: 5-Chlorovaleroyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Addition of Aromatic Substrate: 4-Bromo-3-methyltoluene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid (to hydrolyze the aluminum chloride complex). This should be done slowly and with vigorous stirring in a large beaker within the fume hood.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[5][6][7][8][9]

Caption: Experimental workflow for the synthesis and purification.

Reactivity and Synthetic Applications

This compound is a bifunctional molecule with several reactive sites that can be exploited for further synthetic transformations.

Reactivity of the Halogen Atoms

-

Bromine on the Aromatic Ring: The bromo substituent on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for building molecular complexity.

-

Chlorine on the Alkyl Chain: The primary chloro group at the end of the pentanoyl chain is a good leaving group and is susceptible to nucleophilic substitution (Sₙ2) reactions.[10][11][12] This allows for the introduction of various nucleophiles, such as amines, azides, cyanides, and thiols, to form a diverse array of derivatives.

Reactivity of the Ketone

The carbonyl group can undergo a variety of classical ketone reactions:

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to a secondary amine.

-

Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide.

-

Grignard and Organolithium Reactions: The carbonyl carbon is electrophilic and will react with organometallic reagents to form tertiary alcohols.

Potential Applications in Drug Discovery and Materials Science

Substituted aromatic ketones are important pharmacophores in many biologically active molecules. The structural motif present in this compound could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, the pentanoyl chain can be cyclized to form various heterocyclic systems, which are prevalent in many drug candidates. In materials science, halogenated aromatic compounds can be used as monomers for the synthesis of specialty polymers with tailored electronic and physical properties.

Caption: Potential reaction pathways for synthetic diversification.

Conclusion

This compound is a valuable synthetic intermediate with multiple points of functionality. While specific experimental data is scarce, its chemical properties and reactivity can be confidently predicted. The synthetic protocol outlined in this guide, based on the well-established Friedel-Crafts acylation, provides a reliable method for its preparation. The diverse reactivity of this molecule makes it an attractive starting material for the synthesis of a wide range of complex organic molecules for applications in drug discovery and materials science. Further research into the specific reactions and applications of this compound is warranted to fully explore its synthetic potential.

References

- BenchChem. (2025). The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis.

- Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.

- BenchChem. (2025). A Comparative Study of α-Haloketones in Organic Synthesis.

- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

- Wikipedia. (n.d.). α-Halo ketone.

- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.

- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Scribd. (n.d.). Friedel Crafts Acylation.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- IUCrData. (2017). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one.

- Davies, D. (2011, August 2).

- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.

- LibreTexts. (2021, August 15). Table of Characteristic IR Absorptions.

- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).

- ChemicalBook. (2023, July 9). 1-(4-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE.

- University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester Department of Chemistry.

- Wiens, J. R., He, Y., & Tantillo, D. J. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(11), 3169.

- IntechOpen. (n.d.). 3.3. CRYSTALLIZATION.

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.

- Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847–11857.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Google Patents. (n.d.). US2337489A - Purification of ketones.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.

- Supporting Inform

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.

- PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022).

- RSC Medicinal Chemistry. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 12(10), 1675–1691.

- ResearchGate. (2025, August 10). 1-(4-Bromophenyl)-3-chloropropan-1-one.

- Molecules. (2021). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Molecules, 26(16), 4983.

- Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole.

- PubMed. (2010). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Journal of Molecular Structure, 975(1-3), 243-249.

- PubMed. (2011). Recent Advances in the Biology and Medicinal Chemistry of TRPA1. Future Medicinal Chemistry, 3(6), 737–751.

- PubChem. (n.d.). 5-Chloropentanal.

- Acta Crystallographica Section E: Crystallographic Communications. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone.

- BLD Pharm. (n.d.). 5259-98-3|5-Chloropentan-1-ol.

Sources

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Purification [chem.rochester.edu]

- 8. esisresearch.org [esisresearch.org]

- 9. US2337489A - Purification of ketones - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the structural characterization of this molecule using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

This compound is a halogenated aromatic ketone. Its structure incorporates a substituted benzene ring and a five-carbon aliphatic chain with a terminal chlorine atom. The presence of these distinct chemical features gives rise to a unique spectroscopic fingerprint, crucial for its identification and characterization in synthetic chemistry and drug discovery pipelines. Understanding its spectroscopic properties is fundamental for quality control, reaction monitoring, and metabolic studies.

Below is the chemical structure with IUPAC numbering for the aromatic ring and Greek lettering for the aliphatic chain to aid in the discussion of the spectroscopic data.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H-2 | ~7.85 | d | 1H |

| Aromatic H-5 | ~7.65 | d | 1H |

| Aromatic H-6 | ~7.40 | dd | 1H |

| Aliphatic Cα-H₂ | ~2.95 | t | 2H |

| Aliphatic Cβ-H₂ | ~1.85 | m | 2H |

| Aliphatic Cγ-H₂ | ~1.95 | m | 2H |

| Aliphatic Cδ-H₂ | ~3.60 | t | 2H |

| Methyl (-CH₃) | ~2.45 | s | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (7.40-7.85 ppm): The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The proton at the C-2 position (H-2), being ortho to the electron-withdrawing carbonyl group, is predicted to be the most deshielded and appear as a doublet. The proton at C-5 (H-5) will also be a doublet due to coupling with H-6. The H-6 proton is expected to be a doublet of doublets, coupling to both H-2 and H-5.

-

Aliphatic Protons (1.85-3.60 ppm): The protons on the pentanone chain will show characteristic splitting patterns. The Cα-H₂ protons, adjacent to the carbonyl group, will be deshielded and appear as a triplet due to coupling with the Cβ-H₂ protons. The Cδ-H₂ protons, attached to the carbon bearing the electronegative chlorine atom, will be the most deshielded among the aliphatic chain protons and will also appear as a triplet. The Cβ-H₂ and Cγ-H₂ protons will have overlapping signals and appear as multiplets.

-

Methyl Protons (2.45 ppm): The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic C-1 | ~138 |

| Aromatic C-2 | ~132 |

| Aromatic C-3 | ~140 |

| Aromatic C-4 | ~125 |

| Aromatic C-5 | ~130 |

| Aromatic C-6 | ~128 |

| Aliphatic Cα | ~38 |

| Aliphatic Cβ | ~24 |

| Aliphatic Cγ | ~32 |

| Aliphatic Cδ | ~45 |

| Methyl (-CH₃) | ~21 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~198 ppm): The carbonyl carbon is the most deshielded and will appear significantly downfield.

-

Aromatic Carbons (125-140 ppm): The six aromatic carbons will give distinct signals in the aromatic region of the spectrum. The carbons attached to the bromine (C-4) and the carbonyl group (C-1) will have characteristic shifts.

-

Aliphatic Carbons (24-45 ppm): The four carbons of the pentanone chain will appear in the upfield region. The carbon attached to the chlorine (Cδ) will be the most deshielded of this group.

-

Methyl Carbon (~21 ppm): The methyl carbon will be the most shielded carbon and will appear furthest upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz ¹H instrument.

-

Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-Cl (Alkyl Halide) | 600 - 800 | Medium-Strong |

| C-Br (Aryl Halide) | 500 - 600 | Medium |

Interpretation of the Predicted IR Spectrum

-

Carbonyl Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the IR spectrum and confirms the presence of the ketone functional group.[1][2] Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[1]

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

-

C-X Stretches (500-800 cm⁻¹): The presence of the carbon-chlorine and carbon-bromine bonds will give rise to absorptions in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (288.03 g/mol for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ³⁵Cl). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a cluster of peaks. The M+2 peak will be significant due to the presence of ³⁷Cl and ⁸¹Br.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[3][4] This would result in the formation of two primary acylium ions:

-

[M - C₄H₈Cl]⁺ (m/z = 199/201, corresponding to the bromomethylphenyl-CO⁺ fragment)

-

[M - C₇H₆Br]⁺ (m/z = 119/121, corresponding to the C₄H₈Cl-CO⁺ fragment)

-

-

McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement.[4] This would involve the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-γ bond, resulting in the loss of a neutral alkene (propene in this case) and the formation of a radical cation at m/z = 246/248/250.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) to induce fragmentation.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or other suitable mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the molecule's structure. These data and protocols serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

-

chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Elucidation of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural verification of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, a halogenated aromatic ketone with potential applications as a synthetic intermediate. We will explore the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—as powerful, complementary tools for its structural elucidation. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the analytical choices, ensuring a self-validating approach to structural confirmation.

The molecule in focus, with the chemical formula C₁₂H₁₄BrClO, presents unique spectroscopic signatures due to the presence of bromine and chlorine isotopes, a substituted aromatic ring, and a flexible alkyl chain.[1][2] Mastering the interpretation of its spectral data is key to confirming its identity and purity.

Section 1: Mass Spectrometry Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural clues through fragmentation analysis. For a moderately sized, volatile molecule like this compound, Electron Ionization (EI) is an ideal "hard" ionization technique.[3][4][5] The high energy (typically 70 eV) imparted to the molecule induces reproducible fragmentation, creating a detailed fingerprint that is invaluable for structural confirmation.[4][6]

The Molecular Ion Peak and Isotopic Pattern: A Halogen Signature

The most telling feature in the mass spectrum of this compound is its molecular ion (M⁺) peak cluster. The presence of both bromine and chlorine, each with significant heavy isotopes, creates a highly characteristic pattern.

-

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51% and ~49%, respectively).[7] This results in two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[7][8][9]

-

Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an abundance ratio of approximately 3:1 (75.8% and 24.2%).[7][10][11]

When combined, these isotopes will produce a distinctive cluster of peaks at M, M+2, M+4, and M+6, providing immediate evidence for the presence of one bromine and one chlorine atom. The expected molecular weight for the most abundant isotopes (C₁₂H₁₄⁷⁹Br³⁵ClO) is 287.992 g/mol .[1]

Predicted Fragmentation Pathways

The high-energy EI process causes the molecular ion to fragment in predictable ways. The primary fragmentation pathways for this molecule are driven by the stability of the resulting ions, particularly those stabilized by the aromatic ring and the carbonyl group.

-

α-Cleavage: This is a dominant fragmentation pathway for ketones.[12] Cleavage of the bond between the carbonyl carbon and the alkyl chain is highly favorable. This results in the formation of a stable bromomethylbenzoyl cation and the loss of a 5-chloropentyl radical. This acylium ion is a key diagnostic fragment.

-

Loss of Halogens: Fragmentation can also be initiated by the loss of the halogen atoms, either as radicals or through more complex rearrangements. Loss of the terminal chlorine atom is a likely event.

-

McLafferty Rearrangement: Carbonyl compounds with a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo this characteristic rearrangement.[13][14][15] In this molecule, a γ-hydrogen on the alkyl chain can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the cleavage of the α-β bond.[15][16] This results in the formation of a neutral alkene (1-chloro-prop-1-ene) and a charged enol radical cation.

The key predicted fragments are summarized in the table below.

| m/z (⁷⁹Br/³⁵Cl) | Proposed Ion Structure | Fragmentation Pathway |

| 288 / 290 / 292 | [C₁₂H₁₄BrClO]⁺˙ | Molecular Ion (M⁺˙) |

| 213 / 215 | [C₈H₈BrO]⁺ | α-Cleavage: Loss of •(CH₂)₄Cl |

| 185 / 187 | [C₇H₆Br]⁺ | Loss of CO from the benzoyl cation |

| 157 / 159 | [C₆H₄Br]⁺ | Loss of C₂H₂ from the bromophenyl cation |

| 105 | [C₅H₁₀Cl]⁺ | Charge retention on the alkyl fragment after α-cleavage |

| 226 / 228 | [C₉H₁₀BrO]⁺˙ | McLafferty Rearrangement: Loss of C₃H₅Cl |

A visual representation of these key fragmentation steps provides a clear roadmap for spectral interpretation.

Caption: Predicted EI-MS fragmentation pathways.

Experimental Protocol for EI-MS Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). Ensure the sample is free of non-volatile impurities.

-

Instrument Setup:

-

Data Acquisition: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet for enhanced purity verification.[6] Acquire several scans to ensure signal stability.

-

Data Analysis:

-

Identify the molecular ion cluster and verify the isotopic pattern against theoretical abundances for one Br and one Cl atom.[10]

-

Identify major fragment ions and propose structures consistent with known fragmentation mechanisms (α-cleavage, McLafferty rearrangement).[12]

-

Compare the resulting spectrum against spectral libraries if available.

-

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a complete structural picture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region.

-

Aromatic Region (3H): The three protons on the phenyl ring will exhibit splitting patterns based on their coupling with neighbors.

-

H-2: This proton is ortho to the carbonyl group and meta to the bromine. It will be the most deshielded and appear as a doublet.

-

H-6: This proton is ortho to the bromine and meta to the carbonyl. It will appear as a doublet of doublets due to coupling with both H-2 (meta) and H-5 (ortho).

-

H-5: This proton is ortho to the methyl group and the bromine. It will be the most upfield of the aromatic protons and appear as a doublet.

-

-

Aliphatic Region (11H):

-

-CH₃ (3H): The methyl group on the aromatic ring is not coupled to other protons and will appear as a sharp singlet.

-

α-CH₂ (2H): The methylene group adjacent to the carbonyl is deshielded and will appear as a triplet, coupled to the β-CH₂ group.

-

ε-CH₂ (2H): The methylene group adjacent to the electronegative chlorine atom will be significantly deshielded and appear as a triplet, coupled to the δ-CH₂ group.

-

β-CH₂ and γ-CH₂ (4H): These two central methylene groups will appear as complex multiplets, overlapping in the upfield region.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-2 | 7.8 - 8.0 | d | 1H |

| H-6 | 7.6 - 7.7 | dd | 1H |

| H-5 | 7.3 - 7.4 | d | 1H |

| ε-CH₂ (-CH₂Cl) | 3.5 - 3.7 | t | 2H |

| α-CH₂ (-CH₂CO) | 2.9 - 3.1 | t | 2H |

| Ar-CH₃ | 2.4 - 2.5 | s | 3H |

| β, γ-CH₂ | 1.8 - 2.2 | m | 4H |

Predicted chemical shifts are based on typical values for similar structural motifs.[17][18][19][20][21]

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted δ (ppm) |

| C=O | 198 - 202 |

| C-4 (C-Br) | 125 - 128 |

| C-1, C-3, C-5, C-6 | 130 - 142 |

| C-2 | 128 - 132 |

| ε-C (-CH₂Cl) | 44 - 46 |

| α-C (-CH₂CO) | 37 - 39 |

| γ-C | 28 - 32 |

| β-C | 23 - 26 |

| Ar-CH₃ | 20 - 22 |

Predicted chemical shifts are based on standard functional group ranges.[22][23][24][25][26]

2D NMR for Unambiguous Assignment

While 1D spectra provide the primary data, 2D NMR experiments are crucial for confirming the connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It will definitively show the correlation between the α, β, γ, and ε methylene groups in the alkyl chain, confirming their sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the closely spaced signals of the β- and γ-carbons and confirming the assignments of the α- and ε-carbons.

This multi-faceted approach ensures that every atom's position is validated by multiple data points.

Caption: A streamlined workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[27]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[28]

-

Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the tube securely.[28]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals and analyze multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

Process and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Acquisition (if required):

-

Acquire standard COSY and HSQC spectra using predefined parameter sets, adjusting spectral widths as necessary.

-

Process the 2D data and analyze the cross-peaks to establish correlations.

-

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between Mass Spectrometry and NMR spectroscopy. MS provides the definitive molecular weight and elemental formula through its unique isotopic signature, while its fragmentation pattern offers the first clues to the molecule's architecture. NMR spectroscopy completes the picture, providing an unambiguous map of the atomic connectivity and chemical environments. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently verify the structure of this and similar molecules, ensuring the integrity and quality of their scientific endeavors.

References

-

Introduction to Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Mass Spectrometry & Isotopes. (2025). Coconote. Retrieved from [Link]

-

Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Chemistry Learner. (2026). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link]

-

BioPchem. (n.d.). NMR Software & Simulations. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

All 'Bout Chemistry. (2021). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. Retrieved from [Link]

-

University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Unacademy. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

-

NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

-

University of Montana. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. Retrieved from [Link]

-

Sci-Hub. (n.d.). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Retrieved from [Link]

-

ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NMR Service. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromotoluene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Bromo-5-chloropentane. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 898760-94-6|this compound|BLDpharm [bldpharm.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. coconote.app [coconote.app]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 15. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 3-Bromotoluene(591-17-3) 1H NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. 4-Bromotoluene(106-38-7) 1H NMR [m.chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. 13Carbon NMR [chem.ch.huji.ac.il]

- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 28. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

An In-depth Technical Guide to the Characterization of Substituted Phenylpentanones

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

Substituted phenylpentanones, a significant subclass of synthetic cathinones, have garnered considerable attention within the scientific community due to their psychoactive properties and potential therapeutic applications.[1] The structural diversity within this class, arising from various substitutions on the phenyl ring and modifications to the pentanone backbone, presents a formidable challenge for unambiguous characterization. This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the definitive identification and structural elucidation of these compounds. We delve into the causality behind experimental choices, offering field-proven insights into the application of chromatographic and spectroscopic techniques. This document is structured to serve as a practical and authoritative resource, empowering researchers to navigate the complexities of phenylpentanone analysis with confidence and scientific rigor.

Introduction: The Analytical Imperative

The rise of new psychoactive substances (NPS) has underscored the critical need for robust and reliable analytical methods.[2][3] Substituted phenylpentanones, often encountered as designer drugs, are synthesized to mimic the effects of controlled substances while circumventing existing legal frameworks.[1][4] Their structural similarity to naturally occurring cathinone, the active component in the Khat plant, forms the basis of their stimulant properties.[5]

The core analytical challenge lies in the sheer number of possible isomers (positional, chiral) and the presence of adulterants in seized samples.[5][6][7] An incorrect or incomplete characterization can have significant implications in forensic investigations and drug development. Therefore, a multi-technique approach is not just recommended but essential for unequivocal structure assignment.[5][8] This guide will systematically explore the pivotal techniques employed in this endeavor.

The Analytical Workflow: A Multi-Pronged Strategy

A logical and systematic workflow is paramount for the successful characterization of substituted phenylpentanones. The process begins with sample preparation, followed by separation and preliminary identification, and culminates in definitive structural confirmation.

Caption: A typical analytical workflow for the characterization of substituted phenylpentanones.

Chromatographic Separation: Resolving Complexity

The initial and most crucial step in analyzing a potentially complex sample is the separation of its individual components. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the workhorses in this domain.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic toxicology due to its high separation efficiency and the rich structural information provided by mass spectrometry.[11][12][13]

Causality Behind Experimental Choices:

-

Column Selection: A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is typically chosen.[12][13][14] This choice is based on the general principle of "like dissolves like," where the moderately polar nature of phenylpentanones allows for good interaction and separation on these columns.

-

Temperature Programming: A programmed temperature ramp is essential to elute a wide range of compounds with varying volatilities.[12][15] The initial low temperature allows for the separation of more volatile components, while the gradual increase in temperature facilitates the elution of less volatile, higher molecular weight compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method.[11][15] This high-energy ionization technique induces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared against spectral libraries for preliminary identification.

Self-Validating Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or ethyl acetate. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to remove interferences.[11][12]

-

Injection: Inject 1 µL of the sample into the GC injector port, typically set at 250-280°C in splitless or split mode.[14]

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ion Source Temperature: 230°C.[15]

-

Scan Range: 40-550 amu.

-

Data Analysis: Compare the obtained mass spectra with reference libraries (e.g., NIST, SWGDRUG) and analyze fragmentation patterns.

-

A Note on Thermal Degradation: A significant consideration with GC-MS is the thermal instability of some cathinone derivatives, which can lead to the formation of degradation products and complicate spectral interpretation.[4][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative and complementary technique to GC-MS, particularly for thermally labile or non-volatile compounds.[17]

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water with formic acid or ammonium formate).[10] This setup is ideal for separating the moderately polar phenylpentanones.

-

Soft Ionization: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+), providing clear molecular weight information.[16]

Spectroscopic Analysis: Unveiling the Molecular Architecture

While chromatography coupled with mass spectrometry can separate and provide preliminary identification, definitive structural elucidation requires spectroscopic techniques that probe the molecular structure directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination.[5][18] It provides detailed information about the carbon-hydrogen framework of a molecule.

Key Insights from NMR:

-

¹H NMR: Provides information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and splitting patterns (indicating adjacent protons).[19] For example, the chemical shift of the methine proton alpha to the carbonyl and the nitrogen is highly characteristic.[15]

-

¹³C NMR: Shows the number of different carbon environments. The chemical shift of the carbonyl carbon is a key diagnostic signal.[15]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. For instance, an HMBC experiment can show a correlation between the protons on the phenyl ring and the carbonyl carbon, confirming their proximity in the molecule.[5][8]

Data Interpretation: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, leading to the unequivocal determination of the molecular structure, including the position of substituents on the phenyl ring.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[20]

Characteristic Absorptions for Substituted Phenylpentanones:

| Functional Group | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C=O (Ketone) | 1670-1715 | A strong, sharp absorption, characteristic of the carbonyl group. The exact position can be influenced by conjugation with the aromatic ring.[5][15][21] |

| C-H (Aromatic) | 3000-3100 (stretch) | Indicates the presence of an aromatic ring. |

| C-H (Aliphatic) | 2850-3000 (stretch) | Indicates the presence of the pentanone alkyl chain.[15] |

| C=C (Aromatic) | 1450-1600 | Stretching vibrations within the aromatic ring.[5] |

| Amine Salt (if applicable) | 2400-2800 | Broad bands indicative of an amine salt.[5][15] |

| C-H (Out-of-plane bend) | 675-900 | These bands can help differentiate between substitution patterns on the aromatic ring.[5] |

Self-Validating Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to reference spectra or known values.

Caption: The complementary nature of spectroscopic techniques in phenylpentanone characterization.

Chiral Analysis: The Enantiomeric Dimension

Many substituted phenylpentanones possess a chiral center, meaning they can exist as a pair of non-superimposable mirror images called enantiomers.[2][22] These enantiomers can exhibit different pharmacological and toxicological properties, making their separation and identification crucial.[3][22][23]

Techniques for Chiral Separation:

-

Chiral HPLC: This is the most widely used method, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][22] Polysaccharide-based CSPs are particularly effective for this class of compounds.[1][22]

-

Capillary Electrophoresis (CE): CE offers high separation efficiency and is an excellent technique for chiral separations.[2][3] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.[2][3]

Conclusion: A Synthesis of Evidence

The definitive characterization of substituted phenylpentanones is not achieved through a single analytical technique. Instead, it is the result of a carefully planned and executed workflow that integrates the strengths of multiple orthogonal methods. Chromatographic techniques provide the necessary separation of complex mixtures, while mass spectrometry offers critical molecular weight and fragmentation data. However, it is the detailed structural insights from NMR spectroscopy, combined with functional group information from FTIR and stereochemical determination from chiral analysis, that provide the unequivocal evidence required for complete structural elucidation. This integrated, self-validating approach ensures the highest level of scientific integrity and is indispensable for researchers, forensic scientists, and drug development professionals working with this challenging class of compounds.

References

-

Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. PubMed Central. Available at: [Link]

-

Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. MDPI. Available at: [Link]

-

Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases. PubMed. Available at: [Link]

-

Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV). PubMed Central. Available at: [Link]

-

Rapid simultaneous chiral separation of six different cathinone derivatives. Conditions. ResearchGate. Available at: [Link]

-

The Characterization of α-Pyrrolidinopentiophenone. DEA.gov. Available at: [Link]

-

Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. Available at: [Link]

-

Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. Available at: [Link]

-

Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. International Journal of Pharma and Bio Sciences. Available at: [Link]

-

Analysis of synthetic cathinones and associated psychoactive substances by ion mobility spectrometry. ResearchGate. Available at: [Link]

-

Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. National Institutes of Health. Available at: [Link]

-

Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. Available at: [Link]

-

The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. ResearchGate. Available at: [Link]

-

Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

-

Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. PubMed Central. Available at: [Link]

-

Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press. Available at: [Link]

-

The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. PubMed. Available at: [Link]

-

(PDF) The Characterization of α-Pyrrolidinopentiophenone. ResearchGate. Available at: [Link]

-

Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

-

ATR-FTIR spectra of 1A and 1B. ResearchGate. Available at: [Link]

-

-Synthetic route for α-pyrrolidinopentiophenone. ResearchGate. Available at: [Link]

-

The dangerous new synthetic drug α-PVP as the hydrated chloride salt α-pyrrolidinopentiophenone hydrochloride 0.786-hydrate. ResearchGate. Available at: [Link]

-

Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Semantic Scholar. Available at: [Link]

-

The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. PubMed. Available at: [Link]

-

[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

-

The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. Available at: [Link]

-

Separation Techniques Chem 551. University of Kentucky. Available at: [Link]

-

separation of positional isomers. Chromatography Forum. Available at: [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy (NMR). Chemistry LibreTexts. Available at: [Link]

-

Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. PubMed. Available at: [Link]

-

Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges. PubMed. Available at: [Link]

-

1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Human Metabolome Database. Available at: [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]

-

NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. Available at: [Link]

Sources

- 1. Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secure Verification [cherry.chem.bg.ac.rs]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. ojp.gov [ojp.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. mdpi.com [mdpi.com]

- 14. scholars.direct [scholars.direct]

- 15. dea.gov [dea.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bionmr.unl.edu [bionmr.unl.edu]

- 19. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Brominated Aromatic Ketones

Abstract

Brominated aromatic ketones are a pivotal class of organic compounds, serving as versatile intermediates in a multitude of synthetic applications, from the construction of complex heterocyclic systems to the development of novel active pharmaceutical ingredients (APIs).[1][2] Their utility is derived from the unique interplay between the aromatic ring, the carbonyl group, and the strategically placed bromine atom, which imparts distinct physicochemical properties and a predictable reactivity profile. This technical guide provides a comprehensive exploration of the synthesis, physical characteristics, chemical reactivity, and applications of these essential building blocks, with a focus on the underlying principles that govern their behavior. It is intended for researchers, scientists, and drug development professionals who seek to leverage these compounds in their synthetic endeavors.

Synthesis of Brominated Aromatic Ketones: A Mechanistic Perspective

The introduction of a bromine atom onto an aromatic ketone can be achieved through several methodologies, each with its own set of advantages concerning regioselectivity, reaction conditions, and substrate scope. The most prevalent strategy involves the α-halogenation of a pre-formed aromatic ketone.

α-Bromination of Aromatic Ketones

The position alpha to the carbonyl group is readily halogenated due to its ability to form an enol or enolate intermediate.[3] The choice between acidic and basic conditions is a critical experimental decision, as it dictates the reaction mechanism and, consequently, the regioselectivity of the outcome.

-

Acid-Catalyzed Bromination: In the presence of an acid catalyst (e.g., acetic acid, HBr), the reaction proceeds through an enol intermediate.[4] The rate-determining step is the formation of this enol, making the reaction rate independent of the halogen concentration.[5] For unsymmetrical ketones, bromination typically occurs at the more substituted α-carbon, as this leads to the more thermodynamically stable, more substituted enol.[5][6] This method is generally preferred for achieving selective mono-bromination because the introduction of an electron-withdrawing bromine atom deactivates the carbonyl oxygen, making the formation of a second enol intermediate less favorable.[3]

-

Base-Mediated Bromination: Under basic conditions, the reaction involves the formation of an enolate anion. Successive halogenations are more rapid than the first because the inductive electron-withdrawing effect of the introduced bromine atom increases the acidity of the remaining α-hydrogens.[3] This often leads to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction.[3] Consequently, for unsymmetrical ketones, bromination in base occurs at the less sterically hindered, less substituted α-position.[3]

Various brominating agents are employed, including elemental bromine (Br₂), often in a solvent like acetic acid or dioxane, and N-Bromosuccinimide (NBS), which provides a low concentration of Br₂ and is often used for allylic and benzylic bromination but also finds application in α-halogenation.[1][4] Modern approaches focus on greener and more efficient protocols, such as using ammonium bromide with an oxidant like Oxone®, which proceed under mild, ambient temperature conditions.[7]

General Synthetic Workflow

The synthesis, purification, and characterization of a brominated aromatic ketone follow a logical and self-validating workflow.

Caption: General workflow for the synthesis and validation of brominated aromatic ketones.

Experimental Protocol: Acid-Catalyzed α-Bromination of Acetophenone

This protocol describes the synthesis of α-bromoacetophenone, a common building block.

Materials:

-

Acetophenone

-

Glacial Acetic Acid (Solvent)

-

Bromine (Br₂)

-

Sodium bisulfite solution (for quenching)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath.

-

Bromine Addition: Cautiously, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution over 20-30 minutes. Maintain the temperature below 10°C. The characteristic reddish-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Pour the reaction mixture slowly into a beaker of ice water. If any bromine color persists, add a saturated sodium bisulfite solution dropwise until the color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): Purify the crude α-bromoacetophenone using silica gel column chromatography, typically with a hexanes/ethyl acetate gradient, to isolate the pure product.[8]

-

Characterization (Self-Validation): Confirm the structure and purity of the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Physical and Spectroscopic Characteristics

The physical state of brominated aromatic ketones varies from liquids to crystalline solids, depending on molecular weight and substitution patterns. Their solubility in water is generally low, a characteristic typical of polybrominated aromatic compounds.[9] Spectroscopic analysis is the cornerstone of their characterization, providing definitive structural information.[10]

Spectroscopic Fingerprints

The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous identification of the target molecule.

| Spectroscopic Technique | Characteristic Feature | Typical Range / Observation | Rationale / Insight |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | 1680-1700 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[11][12][13] This strong absorption is a key diagnostic peak. |

| C-Br Stretch | 500-680 cm⁻¹ | This peak is in the fingerprint region and can be difficult to assign definitively but its presence is expected. | |

| ¹H NMR Spectroscopy | α-Hydrogens (CH-Br) | 4.5 - 5.5 ppm | The electronegative bromine atom and the adjacent carbonyl group strongly deshield the α-proton, shifting it significantly downfield. |

| Aromatic Hydrogens | 7.0 - 8.5 ppm | Protons on the aromatic ring appear in their typical region, with specific splitting patterns determined by the substitution. | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | 190 - 200 ppm | The carbonyl carbon is highly deshielded and appears far downfield, providing clear evidence of the ketone functional group.[11][13] |

| α-Carbon (C-Br) | 30 - 45 ppm | The carbon directly attached to the bromine is shifted downfield compared to a standard alkyl carbon due to the electronegativity of the halogen. | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | Observable | The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 1:1 ratio). |

| Fragmentation | α-Cleavage | A common fragmentation pathway is the cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of an acylium ion (ArCO⁺).[12][14] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of brominated aromatic ketones is dominated by the reactivity of the C-Br bond at the α-position, which makes them powerful synthetic intermediates.[7]

Nucleophilic Substitution at the α-Carbon

The α-carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carboxylates) in Sₙ2 reactions. This reactivity is the foundation for the synthesis of numerous nitrogen, sulfur, and oxygen-containing heterocyclic compounds, which are common motifs in pharmacologically active molecules.[1]

Formation of α,β-Unsaturated Ketones

α-Bromo ketones are excellent precursors for the synthesis of α,β-unsaturated ketones via dehydrobromination.[5][6] This elimination reaction is typically carried out by treating the α-bromo ketone with a non-nucleophilic, sterically hindered base like pyridine. The resulting conjugated system is a valuable functional group in its own right, able to participate in Michael additions and other conjugate reactions.

Caption: Key synthetic transformations of α-bromo aromatic ketones.

Applications in Drug Development and Medicinal Chemistry

Brominated aromatic compounds are a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Brominated aromatic ketones serve as crucial precursors for APIs, where the bromine atom can be precisely replaced or used to direct further molecular construction.[2][15]

The introduction of a bromine atom into a potential drug molecule is a recognized strategy in drug design.[16] This modification can enhance therapeutic activity and favorably influence the drug's metabolic profile and duration of action.[16] The bromine atom can participate in "halogen bonding," a non-covalent interaction with biological targets that can improve binding affinity and selectivity.[16] Furthermore, brominated compounds have shown significant potential in the development of anticancer drugs.[15]

Toxicology and Safety Considerations

While indispensable in synthesis, it is crucial to acknowledge the potential toxicity associated with brominated organic compounds. Many brominated flame retardants, for example, are known to be persistent in the environment and can accumulate in living organisms.[17] Human and animal studies have suggested a correlation between exposure to certain brominated compounds and adverse health effects, including endocrine disruption, thyroid disorders, and neurodevelopmental issues.[18][19]

Although the toxicity of specific brominated aromatic ketones varies, they should be handled with appropriate care. As reactive electrophiles, they can be irritants and alkylating agents.

Safe Handling Protocol:

-

Engineering Controls: Always handle brominated aromatic ketones in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Avoid environmental release.

-

Exposure Response: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

Brominated aromatic ketones represent a class of compounds whose value is defined by a delicate balance of stability and reactivity. Their synthesis is well-understood, allowing for controlled and selective bromination through careful selection of reaction conditions. Their physical properties are readily characterized by standard spectroscopic techniques, which provide clear and interpretable data. The predictable reactivity of the α-carbon-bromine bond makes these molecules powerful and versatile intermediates for constructing more complex molecular architectures, particularly in the field of drug discovery and development. A thorough understanding of their characteristics, coupled with a diligent approach to safety, enables researchers to fully exploit the synthetic potential of these essential chemical building blocks.

References

- Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). W. H. Freeman.

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2020). Molecules, 25(21), 5199. National Institutes of Health. Retrieved from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

The Power of Brominated Aromatics in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Facile Preparation of Aromatic Ketones from Aromatic Bromides and Arenes with Aldehydes. (2010). ChemInform, 41(32). ResearchGate. Retrieved from [Link]

- Synthesis method for alpha-bromo-aromatic ketone compounds. (2013). Google Patents.

-

Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

[Toxicity of selected brominated aromatic compounds]. (1998). Medycyna Pracy, 49(3), 299-305. PubMed. Retrieved from [Link]

-

The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. (2016). Journal of Molecular Structure, 1125, 678-687. ResearchGate. Retrieved from [Link]

-

Ketone halogenation. (n.d.). Wikipedia. Retrieved from [Link]

-

Oxidative bromination of ketones using ammonium bromide and oxone (R). (2012). Tetrahedron Letters, 53(16), 2046-2049. ResearchGate. Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. PubMed. Retrieved from [Link]

-